molecular formula C18H24N2O2 B11830271 1-(4-Nitrophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline CAS No. 63938-03-4

1-(4-Nitrophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline

Cat. No.: B11830271
CAS No.: 63938-03-4
M. Wt: 300.4 g/mol
InChI Key: NHZSGFPRDZNUNP-UHFFFAOYSA-N
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Description

2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROISOQUINOLINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenethyl group attached to an octahydroisoquinoline backbone, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common method includes the alkylation of 2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline with 4-nitrophenethyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROISOQUINOLINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Concentrated sulfuric acid for sulfonation, and nitric acid for nitration.

Major Products

    Reduction: 2-METHYL-1-(4-AMINOPHENETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROISOQUINOLINE.

    Oxidation: Corresponding oxides and hydroxylated derivatives.

    Substitution: Nitro-substituted derivatives.

Scientific Research Applications

2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROISOQUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROISOQUINOLINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROISOQUINOLINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its octahydroisoquinoline backbone provides a rigid framework that influences its reactivity and interaction with other molecules.

Properties

CAS No.

63938-03-4

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

2-methyl-1-[2-(4-nitrophenyl)ethyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline

InChI

InChI=1S/C18H24N2O2/c1-19-13-12-15-4-2-3-5-17(15)18(19)11-8-14-6-9-16(10-7-14)20(21)22/h6-7,9-10,18H,2-5,8,11-13H2,1H3

InChI Key

NHZSGFPRDZNUNP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1CCC3=CC=C(C=C3)[N+](=O)[O-])CCCC2

Origin of Product

United States

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